1-Naphthalenepropionic acid

Description

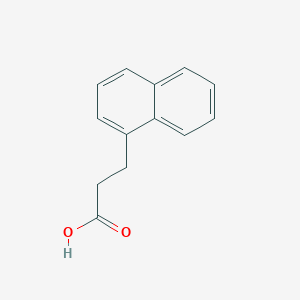

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLKVVMRQFFIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186177 | |

| Record name | 1-Naphthalenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3243-42-3 | |

| Record name | 1-Naphthalenepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003243423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3243-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3243-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(naphthalen-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthalenepropionic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenepropionic acid, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a compound of interest in various scientific domains. Its unique structural features and chemical properties make it a subject of investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and relevant experimental protocols for this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 3-(naphthalen-1-yl)propanoic acid, consists of a naphthalene ring system linked to a propionic acid moiety at the 1-position.[1][2][3][4][5] This structure imparts both aromatic and acidic characteristics to the molecule.

| Identifier | Value |

| IUPAC Name | 3-naphthalen-1-ylpropanoic acid[1][3][4][5] |

| Synonyms | 1-Naphthalenepropanoic acid, 3-(1-Naphthyl)propionic acid, α-Naphthylpropionate[1][2][3][5][6][7] |

| CAS Number | 3243-42-3[1][2][3][4] |

| Molecular Formula | C₁₃H₁₂O₂[1][2][3][4][6] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CCC(=O)O[1][2][4] |

| InChI Key | PRLKVVMRQFFIOQ-UHFFFAOYSA-N[1][2][4][6] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.

| Property | Value |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | White to off-white solid[3][6] |

| Melting Point | 157-159 °C[3][7][8] |

| Boiling Point | 297.96 °C (rough estimate)[3][8] |

| pKa | 4.56 ± 0.10 (Predicted)[2][3] |

| Solubility | Slightly soluble in Chloroform (heated) and Methanol[3] |

Experimental Protocols

Synthesis of Naphthalene Carboxylic Acids (General Approach)

Principle: The synthesis of 1-Naphthoic acid via a Grignard reagent involves the reaction of 1-bromonaphthalene with magnesium to form an organomagnesium halide (Grignard reagent). This is followed by carboxylation with carbon dioxide and subsequent acidification to yield the carboxylic acid.

Materials:

-

1-bromonaphthalene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Sulfuric acid (50%)

-

Toluene

-

Filter-Cel

Procedure:

-

Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings and cover with anhydrous ether. Add a small amount of 1-bromonaphthalene to initiate the reaction, which may require gentle warming. Once the reaction starts, add the remaining 1-bromonaphthalene dissolved in anhydrous ether at a rate that maintains a vigorous but controlled reaction. After the addition is complete, reflux the mixture for 30 minutes.

-

Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly pour the solution over a large excess of crushed dry ice with vigorous stirring.

-

Work-up and Isolation: After the dry ice has evaporated, add 50% sulfuric acid to the mixture to dissolve any unreacted magnesium and to acidify the solution. Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts.

-

Purification: Extract the combined organic layers with a sodium hydroxide solution. Heat the alkaline extract to remove volatile impurities, then cool and acidify with sulfuric acid to precipitate the crude 1-Naphthoic acid. Collect the crude product by filtration, wash with water, and dry.

-

Recrystallization: Recrystallize the crude product from hot toluene to obtain the purified 1-Naphthoic acid.

This protocol for 1-Naphthoic acid can be conceptually adapted for this compound, likely starting from a different naphthalene halide precursor.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The quantitative analysis of naphthalene-derived acids is often performed using HPLC, frequently coupled with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and selectivity.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For acidic compounds like this compound, reversed-phase chromatography is typically employed. Detection can be achieved using UV or fluorescence detectors, or more specifically with a mass spectrometer.

Instrumentation and Conditions (Example for a related compound, 1-Naphthaleneacetic acid):

-

Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

-

Column: Phenylsilanized silica gel (e.g., 2.1 mm inner diameter, 150 mm length, 5 µm particle size).

-

Column Temperature: 40°C.

-

Mobile Phase: A gradient of 2 mmol/L ammonium acetate solution and methanol.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Detection: Monitoring of precursor and product ions specific to the analyte.

Procedure:

-

Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like acetone, often under acidic conditions. The extract may then be subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area or height against the concentration.

-

Analysis: Inject the prepared sample extract into the LC-MS/MS system.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.

Logical and Workflow Diagrams

Biological Activity and Potential Applications

Naphthalene derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10] While specific signaling pathways for this compound are not extensively documented, the structurally related compound 1-Naphthaleneacetic acid has been shown to inhibit apoptosis in in-vitro cell cultures. Furthermore, propionic acid itself is known to exert various physiological effects, including the modulation of inflammatory responses through pathways involving NF-κB and PPARγ. These findings suggest that this compound could be a candidate for investigation in similar biological contexts. Further research is warranted to elucidate its specific mechanisms of action and potential therapeutic applications.

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis can be adapted from closely related naphthalene derivatives, further investigation into its specific biological activities and signaling pathways is required to fully understand its potential in drug development and other scientific applications. This guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-naphthylacetic acid [sitem.herts.ac.uk]

- 9. 3-(1-Naphthyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 10. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Naphthalenepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-naphthalenepropionic acid, a valuable building block in medicinal chemistry and materials science. The following sections present several established methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate understanding and replication.

Core Synthesis Pathways

Several viable synthetic routes to this compound have been established, each with distinct advantages and considerations. The most prominent methods include the Malonic Ester Synthesis, the Knoevenagel Condensation followed by reduction, the Arndt-Eistert homologation, and the Willgerodt-Kindler reaction.

Malonic Ester Synthesis

This classical approach builds the propionic acid side chain by alkylating a malonic ester with a suitable 1-substituted naphthalene, followed by hydrolysis and decarboxylation. This method is highly versatile and generally provides good yields.

Experimental Protocol:

Step 1: Synthesis of Diethyl (1-Naphthylmethyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

To the cooled sodium ethoxide solution, add diethyl malonate (16 g, 0.1 mol) dropwise with stirring.

-

After the addition is complete, add 1-(chloromethyl)naphthalene (17.7 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (1-naphthylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the crude diethyl (1-naphthylmethyl)malonate, add a solution of potassium hydroxide (15 g) in ethanol (50 mL) and water (50 mL).

-

Reflux the mixture for 3 hours to ensure complete hydrolysis of the ester groups.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2.

-

Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

-

Cool the mixture to room temperature, which should cause the this compound to precipitate.

-

Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Quantitative Data:

| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Alkylation | Diethyl malonate, 1-(Chloromethyl)naphthalene | Sodium Ethoxide | Ethanol | 3-4 hours | Reflux | 75-85 |

| Hydrolysis & Decarboxylation | Diethyl (1-naphthylmethyl)malonate | KOH, then HCl | Ethanol/Water | 9-12 hours | Reflux | 80-90 |

Synthesis Pathway Diagram:

Knoevenagel Condensation and Subsequent Reduction

This two-step pathway involves the initial formation of an α,β-unsaturated acid by the condensation of 1-naphthaldehyde with malonic acid (a Knoevenagel condensation), followed by the reduction of the carbon-carbon double bond to yield the desired propionic acid.

Experimental Protocol:

Step 1: Synthesis of 3-(1-Naphthyl)acrylic acid

-

In a round-bottom flask, combine 1-naphthaldehyde (15.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (20 mL).

-

Add a catalytic amount of piperidine (a few drops).

-

Heat the mixture on a water bath for 4-6 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.[1]

-

After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[1]

-

Collect the crude 3-(1-naphthyl)acrylic acid by filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Reduction of 3-(1-Naphthyl)acrylic acid

-

In a hydrogenation vessel, dissolve the 3-(1-naphthyl)acrylic acid (19.8 g, 0.1 mol) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain this compound, which can be further purified by recrystallization.

Quantitative Data:

| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Knoevenagel Condensation | 1-Naphthaldehyde, Malonic acid | Pyridine, Piperidine | Pyridine | 4-6 hours | Water Bath | 85-95 |

| Catalytic Hydrogenation | 3-(1-Naphthyl)acrylic acid | 10% Pd/C, H₂ | Ethanol | 12-24 hours | Room Temperature | >95 |

Synthesis Pathway Diagram:

Arndt-Eistert Homologation

The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[2][3] In this context, 1-naphthaleneacetic acid is converted to this compound. This method is particularly useful when the starting acetic acid derivative is readily available.

Experimental Protocol:

Step 1: Synthesis of 1-Naphthaleneacetyl Chloride

-

In a round-bottom flask fitted with a reflux condenser, place 1-naphthaleneacetic acid (18.6 g, 0.1 mol).

-

Add thionyl chloride (14.3 g, 0.12 mol) and a few drops of dimethylformamide (DMF) as a catalyst.

-

Gently reflux the mixture for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 1-naphthaleneacetyl chloride.

Step 2: Formation of the Diazoketone

-

Prepare a solution of diazomethane in diethyl ether (use with extreme caution as it is toxic and explosive).

-

Slowly add the crude 1-naphthaleneacetyl chloride to the ethereal solution of diazomethane at 0°C with stirring. An excess of diazomethane is used.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

Step 3: Wolff Rearrangement

-

To the solution of the diazoketone, add a suspension of silver(I) oxide (Ag₂O) or another suitable catalyst in water or a mixture of dioxane and water.

-

Heat the mixture gently to initiate the Wolff rearrangement, which is accompanied by the evolution of nitrogen gas.

-

After the nitrogen evolution subsides, continue heating for an additional hour to ensure the reaction is complete.

-

Filter the reaction mixture to remove the silver catalyst.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Collect the product by filtration and recrystallize from a suitable solvent.

Quantitative Data:

| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Acid Chloride Formation | 1-Naphthaleneacetic acid | Thionyl Chloride | Neat | 1-2 hours | Reflux | >95 |

| Diazoketone Formation | 1-Naphthaleneacetyl chloride | Diazomethane | Diethyl Ether | 1-2 hours | 0°C | 85-95 |

| Wolff Rearrangement | 1-Diazo-3-(1-naphthyl)propan-2-one | Ag₂O, H₂O | Dioxane/Water | ~2 hours | Gentle Heating | 70-80 |

Synthesis Pathway Diagram:

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to synthesize aryl-substituted carboxylic acids from aryl alkyl ketones.[4][5] For the synthesis of this compound, the starting material would be 1-propionylnaphthalene. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.

General Experimental Protocol:

Step 1: Synthesis of the Thioamide

-

In a reaction vessel, combine 1-propionylnaphthalene (0.1 mol), elemental sulfur (0.2-0.3 mol), and morpholine (0.3-0.5 mol).

-

Heat the mixture to reflux (around 130-150°C) for several hours (typically 8-16 hours).

-

After cooling, the excess sulfur and morpholine can be removed. The crude thioamide is often purified by crystallization or chromatography.

Step 2: Hydrolysis of the Thioamide

-

The crude thioamide is hydrolyzed by heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., aqueous NaOH or KOH).

-

The reaction mixture is heated to reflux for several hours until the hydrolysis is complete.

-

After cooling, the solution is acidified to precipitate the this compound.

-

The product is collected by filtration and purified by recrystallization.

Quantitative Data:

Synthesis Pathway Diagram:

Summary and Conclusion

This guide has detailed four distinct and effective synthesis pathways for this compound. The choice of a particular route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction are robust and high-yielding methods suitable for various applications. The Arndt-Eistert homologation offers an elegant solution for extending the carbon chain of the readily available 1-naphthaleneacetic acid. The Willgerodt-Kindler reaction presents an alternative from a ketone precursor. Each of these methods provides a reliable means for obtaining this compound, a key intermediate for further chemical synthesis and drug development endeavors.

References

An In-Depth Technical Guide to the Mechanism of Action of 1-Naphthalenepropionic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthalenepropionic acid (NPA) is a synthetic auxin analog that has been instrumental as a chemical tool to dissect the mechanisms of polar auxin transport in plants. Its primary mode of action is the inhibition of auxin efflux, leading to profound effects on plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying NPA's activity, focusing on its interactions with key proteins in auxin transport pathways. We present a compilation of quantitative data on its binding affinities and inhibitory concentrations, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and drug development.

Introduction

The directional, cell-to-cell movement of the plant hormone auxin, known as polar auxin transport (PAT), is fundamental to nearly every aspect of plant growth and development, including embryogenesis, organ formation, tropic responses, and vascular development.[1][2] This transport is mediated by a complex interplay of auxin influx and efflux carriers. This compound (NPA) has been a pivotal chemical probe for elucidating the components and regulation of this transport machinery.[3] Historically identified as a potent inhibitor of PAT, NPA's effects mimic many of the phenotypes observed in mutants with defects in auxin transport proteins.[1][4] This guide delves into the core mechanisms of NPA action, its molecular targets, and the experimental approaches used to characterize its function.

Molecular Targets and Mechanism of Action

NPA exerts its inhibitory effect on polar auxin transport primarily by targeting and modulating the activity of auxin efflux carriers. The two main classes of proteins implicated as direct or indirect targets of NPA are the PIN-FORMED (PIN) proteins and the ATP-binding cassette B (ABCB) transporters.[3][4]

Direct Inhibition of PIN-FORMED (PIN) Proteins

Recent structural and biochemical studies have provided compelling evidence that PIN proteins are bona fide molecular targets of NPA.[3][4][5] PIN proteins are secondary transporters that facilitate the efflux of auxin across the plasma membrane, and their polar localization within cells determines the directionality of auxin flow.[6]

NPA has been shown to bind directly to PIN proteins, specifically within the same substrate-binding pocket as auxin (indole-3-acetic acid, IAA).[5] This suggests a competitive inhibition mechanism where NPA physically occludes the binding of auxin, thereby blocking its transport.[5] Structural analyses of NPA-bound PIN proteins reveal that NPA locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for auxin efflux.

Furthermore, NPA has been observed to affect the oligomerization state of PIN proteins. Some studies suggest that NPA can stabilize PIN dimers, which may represent an inhibited state of the transporter complex.[4]

Interaction with ABCB Transporters and TWISTED DWARF1 (TWD1)

Members of the B-family of ABC transporters, also known as P-glycoproteins (PGPs), function as primary active auxin transporters.[7] Several ABCB proteins, notably ABCB1 and ABCB19, are sensitive to NPA.[3]

The interaction of NPA with ABCB transporters is often modulated by the immunophilin-like protein, TWISTED DWARF1 (TWD1), also known as FKBP42. TWD1 acts as a chaperone and positive regulator of certain ABCB transporters.[8][9][10] TWD1 itself is an NPA-binding protein, and NPA can disrupt the interaction between TWD1 and ABCB proteins, leading to the inhibition of ABCB-mediated auxin transport.[8][11]

The current model suggests that a TWD1-ABCB complex is crucial for efficient auxin efflux, and NPA can interfere with the formation or function of this complex.[8][11]

Effects on the Actin Cytoskeleton

The dynamic remodeling of the actin cytoskeleton is essential for the polar targeting and recycling of PIN proteins to the plasma membrane. There is evidence suggesting that NPA's effects on auxin transport may also be linked to its influence on the actin cytoskeleton, potentially mediated through TWD1.[12] However, some studies indicate that at concentrations that inhibit auxin transport, NPA does not cause major disruptions to vesicular trafficking or actin dynamics, suggesting that direct inhibition of transporters is its primary mode of action.[3]

Quantitative Data on NPA Activity

The following table summarizes key quantitative parameters related to the inhibitory and binding activities of this compound.

| Parameter | Value | Target/System | Reference(s) |

| IC50 | 0.1 - 10 µM | In planta physiological effects | [3] |

| Kd | 0.01 - 0.1 µM | High-affinity binding to plant membranes | [3] |

| Kd | 0.0166 µM | Binding to PIN1 protein (SPR) | [5] |

| Inhibitory Concentration | 1 - 10 µM | Inhibition of PIN-mediated 3H-IAA efflux in oocytes | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NPA's mechanism of action. Below are protocols for key experiments cited in the literature.

Xenopus Oocyte Auxin Efflux Assay

This heterologous expression system is a powerful tool for studying the activity of auxin transporters in a controlled environment, free from the complexities of the plant cell wall and endogenous transport systems.[13][14][15]

Objective: To measure the inhibitory effect of NPA on PIN-mediated auxin efflux.

Materials:

-

Stage V-VI Xenopus laevis oocytes

-

cRNA of the PIN protein of interest

-

cRNA of an activating kinase (e.g., D6PK)

-

3H-labeled indole-3-acetic acid (3H-IAA)

-

This compound (NPA)

-

Injection needles and micromanipulator

-

Incubation buffer (e.g., Kulori medium)

-

Scintillation counter and vials

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Select healthy Stage V-VI oocytes.

-

cRNA Injection: Co-inject oocytes with the cRNA of the PIN protein and the activating kinase. For control experiments, inject oocytes with water. Incubate the oocytes for 2-3 days at 16-18°C to allow for protein expression.

-

3H-IAA and NPA Injection: Co-inject the oocytes with a solution containing 3H-IAA and the desired concentration of NPA (e.g., 1 µM or 10 µM). For control groups, inject with 3H-IAA only.

-

Efflux Measurement: At various time points (e.g., 0, 15, 30, 60 minutes) after injection, collect the incubation buffer surrounding individual oocytes and measure the amount of exported 3H-IAA using a scintillation counter.

-

Data Analysis: Calculate the rate of 3H-IAA efflux for each condition. Compare the efflux rates in the presence and absence of NPA to determine the extent of inhibition.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of NPA to its target proteins.[16][17][18][19]

Objective: To quantify the binding of radiolabeled NPA to membranes containing auxin transport proteins.

Materials:

-

3H-labeled NPA (3H-NPA)

-

Unlabeled NPA

-

Plant microsomal membrane preparations (or membranes from heterologous expression systems)

-

Binding buffer

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and vials

Procedure:

-

Membrane Preparation: Isolate microsomal membranes from plant tissues or cells expressing the target protein(s) by differential centrifugation.

-

Binding Reaction: In a microcentrifuge tube, incubate a fixed amount of membrane protein with increasing concentrations of 3H-NPA.

-

Determination of Non-specific Binding: In a parallel set of tubes, perform the same incubation but in the presence of a high concentration of unlabeled NPA (e.g., 1000-fold excess) to saturate the specific binding sites.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound 3H-NPA from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold binding buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of free 3H-NPA and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).

Polar Auxin Transport Assay in Arabidopsis thaliana

This in vivo assay measures the bulk flow of auxin through plant tissues and is used to assess the effect of inhibitors like NPA.[6][20][21][22]

Objective: To measure the effect of NPA on the basipetal transport of auxin in Arabidopsis inflorescence stems or roots.

Materials:

-

Arabidopsis thaliana plants (wild-type and relevant mutants)

-

3H-labeled indole-3-acetic acid (3H-IAA)

-

This compound (NPA)

-

Agar

-

Microcentrifuge tubes

-

Scintillation counter and vials

Procedure:

-

Plant Material: Excise segments of inflorescence stems or roots from Arabidopsis plants.

-

Assay Setup: Place the excised segments vertically in agar plates with their apical ends embedded in a donor agar block containing 3H-IAA. The basal ends are placed on a receiver agar block. To test the effect of NPA, it can be included in the receiver block or the plant growth medium.

-

Transport Period: Allow transport to proceed for a defined period (e.g., 4-18 hours).

-

Quantification: After the transport period, excise the basal portion of the plant segment and the receiver agar block. Measure the amount of 3H-IAA that has been transported into these tissues using a scintillation counter.

-

Data Analysis: Compare the amount of transported 3H-IAA in control and NPA-treated plants to determine the percentage of inhibition.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

- 1. The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mathematical analysis of long‐distance polar auxin transport data of pin mutants questions the role of PIN1 as postulated in the chemi‐osmotic theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The function of ABCB transporters in auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loss of Multiple ABCB Auxin Transporters Recapitulates the Major twisted dwarf 1 Phenotypes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis TWISTED DWARF1 Functionally Interacts with Auxin Exporter ABCB1 on the Root Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Loss of Multiple ABCB Auxin Transporters Recapitulates the Major twisted dwarf 1 Phenotypes in Arabidopsis thaliana [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. NPA binding activity is peripheral to the plasma membrane and is associated with the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of Xenopus laevis Oocytes to Study Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

Solubility Profile of 1-Naphthalenepropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenepropionic acid (also known as 3-(1-naphthyl)propanoic acid), with the chemical formula C₁₃H₁₂O₂, is an aromatic carboxylic acid.[1] As a derivative of naphthalene, its physicochemical properties, particularly its solubility in various solvents, are of significant interest in diverse fields such as organic synthesis, materials science, and pharmacology. Understanding the solubility of this compound is critical for its application in drug design and delivery, as solubility directly impacts bioavailability and formulation strategies. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for its determination, and a discussion of its potential biological relevance in signaling pathways.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is not extensively available in publicly accessible literature. However, the following table summarizes the available qualitative and the limited quantitative information.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Pressure |

| Chloroform | CHCl₃ | Organic | Slightly Soluble (Heated)[2][3][4] | Not Specified | Atmospheric |

| Methanol | CH₃OH | Organic | Slightly Soluble[2][3][4] | Not Specified | Atmospheric |

| Water | H₂O | Inorganic | 0.0302 mg/mL (0.000151 mol/L)[5] | Not Specified | Not Specified |

It is important to note the distinction between this compound and the structurally similar but distinct compound, 1-Naphthaleneacetic acid (NAA). NAA has a reported aqueous solubility of 0.42 g/L at 20°C.[6]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, a standard methodology for aromatic carboxylic acids can be employed. The following protocols are based on established methods such as the gravimetric method and general solubility testing procedures.[7][8][9][10][11][12]

Gravimetric Method for Quantitative Solubility in Organic Solvents

This method is suitable for determining the precise solubility of this compound in various organic solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

-

Analytical balance

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in the isothermal jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation.

-

Maintain a constant temperature by circulating water from the water bath through the vessel's jacket.

-

Stir the mixture vigorously using the magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is established, turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a micropore filter. The filtration step is crucial to remove any undissolved solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed container.

-

Determine the mass of the collected solution.

-

Evaporate the solvent from the solution in a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the container and solute minus the initial mass of the empty container.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100g of solvent, g/L of solvent, or mole fraction.

-

Qualitative and Semi-Quantitative Solubility Determination

A simpler, more rapid method can be used for initial screening of solubility in various solvents.

Materials:

-

This compound

-

A range of solvents (polar and non-polar)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, the compound is considered "soluble" at that concentration. If not, it is "insoluble" or "sparingly soluble."

-

For a semi-quantitative estimation, one can incrementally add more solute until saturation is observed.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Gravimetric method for solubility determination.

Potential Signaling Pathway: Auxin Activity

While direct evidence for the signaling pathway of this compound is scarce, its structural similarity to synthetic auxins like 1-Naphthaleneacetic acid (NAA) suggests it may act through a similar mechanism. Auxins are a class of plant hormones that play a crucial role in cell growth and development.[6] The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.[13][14][15] This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response genes.[16][17][18] Some synthetic auxins, like NAA, have been shown to activate different downstream pathways affecting cell division and elongation.[16][17] It is plausible that this compound could also function as a synthetic auxin, influencing plant growth and development.[19]

Caption: Hypothetical auxin signaling pathway for this compound.

References

- 1. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3243-42-3 CAS MSDS (3-(1-NAPHTHYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(1-Naphthyl)propionic Acid (TRC-N373163-250mg) bei Hölzel-Diagnostika [test.hoelzel-biotech.com]

- 4. 3-(1-Naphthyl)propionicacid , 96% , 3243-42-3 - CookeChem [cookechem.com]

- 5. CAS:3243-42-3, 3-(1-萘)丙酸-毕得医药 [bidepharm.com]

- 6. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. web.mit.edu [web.mit.edu]

- 12. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 19. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Naphthalenepropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthalenepropionic acid (CAS No. 3243-42-3), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 3-(naphthalen-1-yl)propanoic acid[1]

-

Molecular Formula: C₁₃H₁₂O₂[1]

-

Molecular Weight: 200.23 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.

¹H NMR Spectroscopy

No publicly available, quantitative ¹H NMR data was found for this compound.

¹³C NMR Spectroscopy

No publicly available, quantitative ¹³C NMR data was found for this compound.

Infrared (IR) Spectroscopy

No publicly available, quantitative IR peak list was found for this compound. A vapor phase IR spectrum is noted to be available in the SpectraBase database.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 200 | Major | [M]⁺ (Molecular Ion) |

| 141 | Base Peak | [C₁₁H₉]⁺ |

| 115 | Major | [C₉H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-20 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio and accurate integration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Unveiling the Biological Potential of 1-Naphthalenepropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenepropionic acid, a synthetic carboxylic acid derivative of naphthalene, has garnered interest within the scientific community for its diverse biological activities. While historically recognized for its role as a plant growth regulator, emerging research has shed light on its potential applications in mammalian systems, particularly in the realms of cancer, inflammation, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its molecular mechanisms, quantitative data from relevant studies, and detailed experimental protocols to aid in future research and drug development endeavors.

Core Biological Activities and Mechanisms of Action

The biological effects of this compound and its derivatives are multifaceted, stemming from their ability to interact with various cellular targets and modulate key signaling pathways. The primary activities investigated to date include anti-cancer, anti-inflammatory, and metabolic regulatory effects.

Anti-Cancer Activity

Recent studies have explored the potential of naphthalene derivatives as anti-cancer agents. While specific data for this compound is limited, related compounds have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, certain naphthalen-1-yloxyacetamide derivatives have shown significant anti-proliferative activity against MCF-7 breast cancer cells.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 1: Anti-Cancer Activity of Naphthalene Derivatives

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Naphthalen-1-yloxyacetamide conjugate 5d | MCF-7 | IC50 | 2.33 | [1] |

| Naphthalen-1-yloxyacetamide conjugate 5e | MCF-7 | IC50 | 3.03 | [1] |

| Naphthalen-1-yloxyacetamide conjugate 5c | MCF-7 | IC50 | 7.39 | [1] |

| Doxorubicin (Reference) | MCF-7 | IC50 | 6.89 | [1] |

Modulation of Retinoic Acid Metabolism via CYP26 Inhibition

Table 2: Inhibitory Activity of Known CYP26A1 Inhibitors

| Compound | Activity Metric | Value (µM) | Reference |

| all-trans-Retinoic acid (atRA) | IC50 | 1.1 | [2] |

| 9-cis-Retinoic acid | IC50 | 2.8 | [2] |

| 13-cis-Retinoic acid | IC50 | 6.1 | [2] |

| Talarozole (R115866) | IC50 | Potent Inhibitor | [2][10] |

| Liarozole | IC50 | Potent Inhibitor | [2] |

| Ketoconazole | IC50 | Potent Inhibitor | [2] |

Anti-Apoptotic Effects and ANGPTL4 Signaling

Intriguingly, the closely related compound 1-Naphthaleneacetic acid (NAA) has been shown to possess anti-apoptotic properties in human cell cultures. This effect is mediated by the enhanced expression of Angiopoietin-like 4 (ANGPTL4), a secreted protein involved in lipid metabolism, angiogenesis, and inflammation.[11][12][13][14] The upregulation of ANGPTL4 appears to be a key mechanism by which NAA promotes cell survival. This suggests that this compound may also interact with the ANGPTL4 signaling pathway, a possibility that warrants further investigation for its potential therapeutic implications in conditions where enhanced cell survival is desirable.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

CYP26A1 Inhibition Assay

This assay is designed to screen for inhibitors of the CYP26A1 enzyme, which is crucial for retinoic acid metabolism. A common method utilizes a luminogenic P450-Glo™ substrate.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP26A1 enzyme and a luminogenic substrate (e.g., Luciferin-BE) in a suitable buffer.

-

Compound Incubation: Add varying concentrations of the test compound (this compound) to the wells of a microplate.

-

Initiation of Reaction: Add the enzyme-substrate mixture to the wells to initiate the enzymatic reaction. Incubate at 37°C for a predetermined time (e.g., 30 minutes).

-

Detection: Add a luciferin detection reagent to the wells. This reagent stops the enzymatic reaction and initiates a luciferase reaction that produces a luminescent signal proportional to the amount of product formed.

-

Signal Measurement: Measure the luminescence using a luminometer. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of CYP26A1 activity.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ANGPTL4 Expression Analysis: Quantitative Western Blot

This protocol details the steps to quantify the expression levels of ANGPTL4 protein in cells treated with this compound.

Protocol:

-

Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ANGPTL4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the ANGPTL4 signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound.

References

- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of CYP26A1 inhibition assay for high-throughput screening | Semantic Scholar [semanticscholar.org]

- 5. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Adipose Factor ANGPTL4: Its Role in Aging Mechanisms and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential Role of ANGPTL4 in the Cross Talk between Metabolism and Cancer through PPAR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Angiopoietin-like 4 (Angptl4): A glucocorticoid-dependent gatekeeper of fatty acid flux during fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

Unveiling 1-Naphthalenepropionic Acid: A Journey Through its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthalenepropionic acid, a synthetic auxin, holds a significant place in the history of plant biology and the development of plant growth regulators. While its close relative, 1-naphthaleneacetic acid (NAA), often takes the spotlight, this compound possesses its own unique history of discovery, synthesis, and biological investigation. This technical guide provides an in-depth exploration of the core aspects of this compound, from its initial synthesis to its role in elucidating auxin signaling pathways. We will delve into the historical context of its discovery, detail key experimental protocols, present quantitative data, and visualize the fundamental scientific concepts associated with this molecule.

I. Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader quest to understand and synthesize plant growth hormones, a field that blossomed in the early 20th century. Following the pioneering work of scientists like Charles Darwin and Frits Went, who established the existence of chemical messengers (auxins) responsible for plant growth phenomena like phototropism, the race was on to isolate and identify these compounds. The first naturally occurring auxin, indole-3-acetic acid (IAA), was identified in the 1930s. This discovery spurred chemists to synthesize a wide array of compounds with similar structures to explore their biological activity.

While a definitive "discovery" paper for this compound is not as prominently cited as those for other auxins, its emergence can be traced to the systematic investigation of naphthalene derivatives for auxin-like activity in the 1930s and 1940s. Researchers, building upon the knowledge that a lipophilic ring system and a carboxyl group-containing side chain were crucial for activity, began synthesizing various naphthalenealkanoic acids. The primary aim was to establish structure-activity relationships, determining how modifications to the side chain length and point of attachment to the naphthalene ring influenced the compound's ability to mimic natural auxins.

Early research likely involved the synthesis of this compound through various organic chemistry routes, followed by bioassays to screen for auxin activity. The classic Avena coleoptile curvature test, developed by Frits Went, was the gold standard for such screenings. This test provided a quantitative measure of a substance's ability to promote cell elongation, a hallmark of auxin action.

II. Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound, also known as 3-(1-naphthyl)propanoic acid. The choice of method often depends on the availability of starting materials and the desired scale of production.

Representative Synthesis Method:

One common approach involves the reaction of a naphthalene derivative with a three-carbon side chain precursor. A plausible historical and laboratory-scale synthesis could be a malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis of this compound

-

Alkylation of Diethyl Malonate: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this, diethyl malonate is added to form the sodium salt. 1-(Chloromethyl)naphthalene is then added to the reaction mixture, leading to the alkylation of the diethyl malonate. The reaction is typically heated under reflux to ensure completion.

-

Hydrolysis and Decarboxylation: The resulting diethyl 1-naphthylmethylmalonate is then subjected to hydrolysis using a strong base, such as sodium hydroxide, followed by acidification. This process converts the ester groups to carboxylic acids. Upon heating, the substituted malonic acid readily undergoes decarboxylation to yield this compound.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield a pure crystalline product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would be optimized based on the specific laboratory setup and desired purity.

III. Biological Activity and Mechanism of Action

This compound exhibits classic auxin-like biological activities, influencing a range of physiological processes in plants.

Key Biological Activities:

-

Promotion of Cell Elongation: Like other auxins, it stimulates the elongation of cells, particularly in stems and coleoptiles.

-

Induction of Root Formation: It is effective in promoting the formation of adventitious roots from stem cuttings, a property that has practical applications in horticulture for plant propagation.

-

Regulation of Apical Dominance: It can influence the growth of lateral buds, a process controlled by the balance of auxins and other plant hormones.

-

Fruit Development: It can play a role in fruit set and development.

Mechanism of Action: The TIR1/AFB Signaling Pathway

The primary mechanism of action for synthetic auxins like this compound is through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway . This signaling cascade is central to auxin-regulated gene expression.

Simplified Overview of the TIR1/AFB Pathway:

-

Auxin Perception: In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.

-

Co-receptor Formation: When this compound enters the cell nucleus, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor protein and an Aux/IAA repressor.

-

Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.

-

Gene Expression: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The degradation of the repressor releases the ARF transcription factor.

-

Physiological Response: The now-active ARF can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes that mediate the various physiological effects of auxins, such as cell elongation and division.

IV. Quantitative Data and Comparative Analysis

The biological activity of synthetic auxins is often compared to that of the natural auxin, IAA. While extensive quantitative data for this compound from early studies is not readily compiled, its activity is generally considered to be slightly lower than that of 1-naphthaleneacetic acid (NAA).

| Compound | Relative Activity (Avena Curvature Test) | Optimal Concentration for Rooting (Typical Range) |

| Indole-3-acetic acid (IAA) | 100 | 50 - 200 mg/L |

| 1-Naphthaleneacetic acid (NAA) | ~100-200 | 10 - 100 mg/L |

| This compound | Slightly lower than NAA | Slightly higher than NAA |

Note: The relative activities can vary depending on the specific bioassay and plant species used. The optimal concentrations for rooting are also species-dependent.

V. Key Experimental Protocols

A. Avena Coleoptile Curvature Test

This classic bioassay remains a fundamental method for assessing auxin activity.

Experimental Protocol:

-

Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Preparation: Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm. A second decapitation is often performed after about 3 hours to remove the physiologically active tip.

-

Agar Block Preparation: Prepare agar blocks (e.g., 2% agar) containing a known concentration of the test compound (this compound). A control block with no auxin is also prepared.

-

Application: Place a single agar block asymmetrically on the cut surface of the decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in a dark, humid chamber for a set period (e.g., 90-120 minutes).

-

Measurement: The angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the auxin concentration in the agar block.

B. Adventitious Root Formation Assay

This assay is crucial for evaluating the root-promoting activity of auxins.

Experimental Protocol:

-

Plant Material: Take stem cuttings from a suitable plant species (e.g., mung bean, Vigna radiata). The cuttings should be of uniform length and have a similar number of nodes.

-

Treatment Solution: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., 50% ethanol). A control solution without the auxin should also be prepared.

-

Application: The basal ends of the cuttings are dipped in the test solutions for a specific duration (e.g., 5-10 seconds).

-

Planting: The treated cuttings are then planted in a suitable rooting medium (e.g., vermiculite, perlite, or sand).

-

Incubation: The cuttings are maintained under controlled environmental conditions (e.g., high humidity, moderate temperature, and appropriate light).

-

Data Collection: After a set period (e.g., 7-14 days), the number of adventitious roots formed on each cutting is counted. Other parameters such as root length and overall root mass can also be measured.

VI. Conclusion

This compound, while perhaps less renowned than some of its synthetic auxin counterparts, represents an important chapter in the history of plant hormone research. Its synthesis and biological evaluation contributed significantly to our understanding of the structure-activity relationships of auxins. As a tool for studying the fundamental processes of plant growth and development, it has helped to unravel the complexities of auxin signaling through the TIR1/AFB pathway. For researchers and professionals in drug development, the story of this compound serves as a compelling case study in the rational design and biological testing of small molecules that can modulate critical physiological pathways. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and application of this and other plant growth regulators.

Thermal Stability and Degradation of 1-Naphthalenepropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1-Naphthalenepropionic acid. Due to a lack of direct experimental data on the thermal decomposition of this specific compound, this guide synthesizes information from its known physical properties, the behavior of analogous naphthalene derivatives and carboxylic acids, and standard analytical methodologies. It offers a framework for researchers to approach the thermal analysis of this compound, including detailed hypothetical degradation pathways and standardized experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for scientists and professionals involved in the development and handling of this compound, particularly in contexts where thermal stability is a critical parameter.

Introduction

This compound, a derivative of naphthalene with a propionic acid side chain, finds applications in various fields, including as a synthetic intermediate in the pharmaceutical and chemical industries. Understanding its thermal stability and degradation profile is paramount for ensuring safe handling, establishing appropriate storage conditions, and predicting its behavior during manufacturing processes that involve elevated temperatures. Thermal decomposition can lead to the formation of unknown impurities, potentially impacting product quality, efficacy, and safety. This guide aims to provide a thorough technical overview of the thermal properties of this compound, addressing a notable gap in the available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.23 g/mol | [1][2][5] |

| Melting Point | 151-160 °C | [1] |

| Boiling Point | 297.96 °C (rough estimate) | [5] |

| Appearance | White to pale yellow powder/solid | [1] |

| Solubility | Slightly soluble in chloroform (heated) and methanol. | [5] |

Thermal Stability and Degradation Profile

It is anticipated that the thermal decomposition of this compound would proceed through several stages. The initial degradation is likely to involve the carboxylic acid functional group, followed by the cleavage and degradation of the propionic acid side chain, and finally, at much higher temperatures, the breakdown of the naphthalene ring structure.

Table 2: Hypothetical Thermal Degradation Data for this compound

| Temperature Range (°C) | Proposed Event | Potential Degradation Products | Analytical Technique |

| > 250 - 350 | Onset of decomposition, likely initiated by decarboxylation of the propionic acid side chain. | 1-Ethylnaphthalene, Carbon Dioxide | TGA, DSC, GC-MS |

| 350 - 500 | Further degradation of the side chain and potential fragmentation of the naphthalene ring. | Naphthalene, Styrene, various smaller hydrocarbons | TGA, Pyrolysis-GC-MS |

| > 500 | Significant breakdown of the aromatic structure. | Polycyclic aromatic hydrocarbons (PAHs), Carbonaceous residue | TGA |

Note: The data in this table are hypothetical and intended to guide experimental design. Actual values must be determined empirically.

Proposed Degradation Pathways

The thermal degradation of this compound is likely to be a complex process involving multiple reaction pathways. Based on the structure of the molecule, two primary degradation initiation steps can be postulated: decarboxylation and cleavage of the C-C bond between the naphthalene ring and the side chain.

Caption: Proposed initial steps in the thermal degradation of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions prior to decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the melting point but below the expected decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold isothermally for 2 minutes.

-

Cool to 25 °C at a rate of 10 °C/min.

-

Perform a second heating scan from 25 °C to 200 °C at 10 °C/min. The second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition, and the enthalpy of fusion (ΔHm) is calculated from the area under the peak.

Caption: A generalized workflow for the thermal analysis of a solid organic compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this technical guide provides a robust framework for approaching its analysis. The provided physicochemical data, hypothetical degradation profile, and detailed experimental protocols for TGA and DSC offer a starting point for researchers. It is imperative that empirical studies are conducted to validate the proposed degradation pathways and to accurately quantify the thermal stability of this compound. Such data will be invaluable for ensuring the safe and effective use of this compound in all its applications.

References

- 1. 3-(1-Naphthyl)propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. 3-(1-Naphthyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]

- 5. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]

1-Naphthalenepropionic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction